butyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Butyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by a fused pyrrole-quinoxaline core. Key structural features include:
- A butyl ester group at position 3.
- A 4-(ethoxycarbonyl)phenyl substituent at position 1.
- An amino group (-NH₂) at position 2.
The compound’s molecular formula is inferred as C₂₅H₂₅N₄O₄ (molecular weight ≈ 445.5 g/mol), derived from structural analogs in the evidence. Pyrroloquinoxalines are studied for diverse applications, including medicinal chemistry, though specific bioactivity data for this compound remains unconfirmed in the provided evidence .
Properties
Molecular Formula |
C24H24N4O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
butyl 2-amino-1-(4-ethoxycarbonylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C24H24N4O4/c1-3-5-14-32-24(30)19-20-22(27-18-9-7-6-8-17(18)26-20)28(21(19)25)16-12-10-15(11-13-16)23(29)31-4-2/h6-13H,3-5,14,25H2,1-2H3 |
InChI Key |
YFDLQWJTIFMIOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of an appropriate quinoxaline derivative with a pyrrole derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amino derivatives .
Scientific Research Applications
Butyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of butyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations
The table below compares structural features of the target compound with analogs from the evidence:
Key Observations :
- Substituent Diversity: The 4-(ethoxycarbonyl)phenyl group in the target compound is unique among analogs, offering a polar moiety compared to non-polar (e.g., benzyl) or electronegative (e.g., trifluoromethyl) substituents .
- Ester Modifications : Replacing butyl with smaller esters (methyl, ethyl) reduces lipophilicity, while bulkier groups (tert-butyl) may enhance steric hindrance .
Physicochemical Properties
Calculated properties from analogs provide insights into structure-property relationships:
Notes:
- The 4-(ethoxycarbonyl)phenyl group increases polarity compared to benzyl or trifluoromethyl analogs, as reflected in higher hydrogen bond acceptor counts .
- tert-Butyl esters exhibit higher XLogP3 values, suggesting enhanced membrane permeability but reduced aqueous solubility .
Implications for Bioactivity (Theoretical)
While direct bioactivity data for the target compound is unavailable, structural trends from analogs suggest:
- Electron-Withdrawing Groups (e.g., trifluoromethyl, ethoxycarbonyl) may improve metabolic stability by resisting oxidative degradation .
Biological Activity
Butyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article explores its biological activity, mechanisms, and implications for drug development.
Chemical Structure and Properties
- Molecular Formula : C24H24N4O4
- Molecular Weight : 432.5 g/mol
- CAS Number : 489416-92-4
The compound features a pyrroloquinoxaline core structure, which is significant for its biological interactions. The presence of a butyl ester group, an amino group, and an ethoxycarbonyl-substituted phenyl moiety enhances its reactivity and biological potential.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity
- The compound has shown promise as an anticancer agent by interacting with molecular targets involved in tumor growth. It may inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers .
- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.
-
Antimicrobial Properties
- Preliminary studies suggest that this compound may possess antimicrobial activities, making it a candidate for further investigation in drug development against bacterial infections .
- Antioxidant Activity
The biological activities of this compound can be attributed to its ability to modulate enzyme activity and receptor interactions:
- Inhibition of FGFRs : This mechanism is crucial for its anticancer effects, as FGFRs play a significant role in cell proliferation and survival.
- Radical Scavenging : The compound's structure allows it to act as a radical scavenger, which is essential in reducing oxidative damage in cells .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | C29H29N5O3 | Contains a phenylbutan-2-yl substituent; studied for similar biological activities. |
| Butyl 2-amino-1-(pyridin-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | C21H21N5O2 | Features a pyridinyl substituent; different pharmacological profile. |
| 6-methylpyrido[2,3-b]quinoxaline derivatives | Varied | Known for neuroprotective properties; structurally distinct but related in function. |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound:
- Cytotoxicity Assays : In vitro assays showed significant cytotoxic effects against various cancer cell lines with IC50 values indicating strong potency .
- Antimicrobial Testing : The compound was tested against common bacterial strains, revealing promising minimum inhibitory concentration (MIC) values that suggest effective antimicrobial action .
Q & A
Q. What are the key considerations in designing a synthesis protocol for this compound to maximize yield and purity?
- Methodological Answer : Synthesis optimization should prioritize reaction parameters such as solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization steps), and catalyst selection (e.g., Pd/C for cross-coupling). Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict viable pathways and reduce trial-and-error . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Intermediate purity should be monitored via TLC and NMR at each stage.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure?
- Methodological Answer :
- Spectroscopy :
- and NMR to identify proton environments and carbon frameworks.
- IR spectroscopy for functional group verification (e.g., ester C=O stretch at ~1700 cm).
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Crystallography :
- Single-crystal X-ray diffraction (as in ) provides definitive bond lengths, angles, and spatial conformation. For example, a similar pyrroloquinoxaline derivative was resolved in the P2/c space group with unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, and β = 115° .
Q. What are best practices for handling and storing this compound to prevent degradation?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to avoid photodegradation. Use anhydrous solvents (e.g., DMSO) for dissolution to minimize hydrolysis. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended before critical experiments .
Advanced Questions
Q. How can computational methods resolve contradictions between predicted and experimental reaction outcomes?
- Methodological Answer : Discrepancies often arise from unaccounted solvent effects or transition state approximations. Strategies include:
- Parameter Adjustment : Refine solvent models (e.g., COSMO-RS) in DFT calculations to better match experimental kinetics.
- Feedback Loops : Use microfluidic high-throughput screening to generate experimental data for recalibrating computational models .
- Byproduct Analysis : LC-MS and GC-MS identify side products, guiding mechanistic revisions (e.g., competing nucleophilic pathways) .
Q. What methodologies elucidate the reaction mechanism, particularly regarding byproduct formation?
- Methodological Answer :
- Isotopic Labeling : Introduce -labeled reactants to track atom migration via NMR or mass spectrometry.
- In Situ Spectroscopy : Use FTIR or Raman to monitor intermediate species (e.g., imine formation) during synthesis.
- Computational Transition-State Analysis : Identify competing pathways (e.g., steric hindrance at the pyrrolo-nitrogen) using nudged elastic band (NEB) methods .
Q. How can multi-scale modeling predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- DFT : Analyze electronic properties (e.g., frontier molecular orbitals) to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. DMF) to assess solvation effects.
- Machine Learning : Train models on existing quinoxaline reaction datasets to forecast outcomes in untested conditions (e.g., microwave-assisted synthesis) .
Data Contradiction Analysis
Q. How should researchers address inconsistent stability data under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Experimental Design : Expose the compound to buffered solutions (pH 2–12) and temperatures (4–60°C). Monitor degradation via HPLC-UV at 254 nm.
- Kinetic Modeling : Apply the Arrhenius equation () to extrapolate shelf-life at 25°C.
- DSC Analysis : Determine thermal decomposition thresholds (e.g., onset at 150°C) to guide storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
